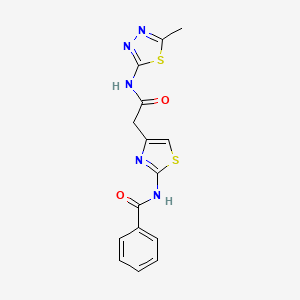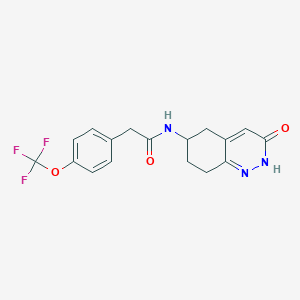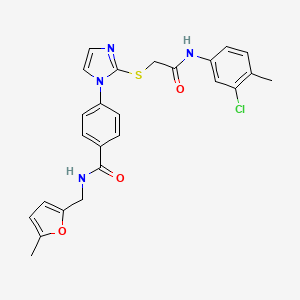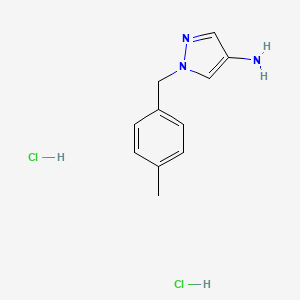![molecular formula C12H14ClN3OS B2723153 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile CAS No. 923242-15-3](/img/structure/B2723153.png)
2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile” is a chemical compound with the CAS Number: 923242-15-3. It has a molecular weight of 283.78 and its IUPAC name is [4- (chloroacetyl)-1-piperazinyl] (2-thienyl)acetonitrile .
Synthesis Analysis
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2 .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Research has explored the synthesis of complex molecules through methods such as Dieckmann cyclization, indicating the versatility of piperazine and thiophene derivatives in constructing cyclic compounds (Aboussafy & Clive, 2012). These methodologies are pivotal for the development of novel pharmaceuticals and materials with enhanced properties.
Antimicrobial and Antitubercular Agents
The development of new antimicrobial agents is a critical area of research due to the rising threat of drug-resistant bacteria. Compounds incorporating elements such as morpholine, thiomorpholine, and piperazine have shown promise as potent inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2019). This research is crucial for addressing global health challenges posed by tuberculosis.
Anticonvulsant Agents
The search for new anticonvulsant agents is an ongoing challenge in medicinal chemistry. Studies have demonstrated the potential of triazolyl, oxadiazolyl, and thiadiazolyl-piperazine derivatives as effective anticonvulsant agents, highlighting the therapeutic applications of piperazine derivatives (Archana, 2021).
Antifungal and Antibacterial Activities
Novel piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, underscoring the role of these compounds in addressing various microbial infections (Qi, 2014). The development of new antimicrobial agents is essential for combating resistant strains and emerging pathogens.
Allosteric Enhancers of A1 Adenosine Receptor
Research into the allosteric enhancement of A1 adenosine receptors has identified 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as potent allosteric enhancers. These findings have implications for the development of treatments for conditions such as ischemia and hypertension (Romagnoli et al., 2008).
Wirkmechanismus
The compounds were evaluated for their antimicrobial and anticancer activities. The results indicated that some of the compounds displayed significant antimicrobial activity and were comparable to the standards drugs (ciprofloxacin and fluconazole). Some compounds also showed good anticancer activity .
Eigenschaften
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-2-thiophen-2-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIVUJWQRCKKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C#N)C2=CC=CS2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2723080.png)



![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
![Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2723089.png)

